5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole
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Overview
Description
5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole is an organonitrogen heterocyclic compound It is characterized by a pyrrole ring structure with ethyl and propan-2-ylidene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-ethyl-4-(propan-2-ylidene)hept-1-yne with a suitable nitrogen source, such as ammonia or an amine, in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-4-(propan-2-ylidene)hept-1-yne
- (5R)-5-ethyl-4-(propan-2-ylidene)nonane
Uniqueness
5-Ethyl-4-(propan-2-ylidene)-3,4-dihydro-2H-pyrrole is unique due to its specific substituents and the resulting chemical properties
Properties
CAS No. |
82194-12-5 |
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Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
5-ethyl-4-propan-2-ylidene-2,3-dihydropyrrole |
InChI |
InChI=1S/C9H15N/c1-4-9-8(7(2)3)5-6-10-9/h4-6H2,1-3H3 |
InChI Key |
JPTDZSFKKJBEPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NCCC1=C(C)C |
Origin of Product |
United States |
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